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2-Methyl-1-nonen-3-one

olfactory threshold structure-odor relationship flavor potency

2-Methyl-1-nonen-3-one (CAS 51756-19-5) is a branched C10 alkenone of the formula C10H18O, classified as an α,β-unsaturated ketone with a methyl substituent at the 2-position of the nonenone backbone. Physically, it is a colorless, oily liquid (assay ≥99%) with a density of 0.896–0.906 g/cm³ at 25 °C, soluble in alcohol and oils but insoluble in water.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 51756-19-5
Cat. No. B14646345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-nonen-3-one
CAS51756-19-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C(=C)C
InChIInChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h2,4-8H2,1,3H3
InChIKeyWHWHBFHLUBEVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Methyl-1-nonen-3-one (CAS 51756-19-5): A Differentiated Aliphatic Enone for Industrial Flavor Formulation


2-Methyl-1-nonen-3-one (CAS 51756-19-5) is a branched C10 alkenone of the formula C10H18O, classified as an α,β-unsaturated ketone with a methyl substituent at the 2-position of the nonenone backbone. Physically, it is a colorless, oily liquid (assay ≥99%) with a density of 0.896–0.906 g/cm³ at 25 °C, soluble in alcohol and oils but insoluble in water [1]. This compound is a high-purity specialty ingredient used primarily as a flavoring substance, recognized by the Flavor and Extract Manufacturers Association (FEMA) with defined use levels across multiple food categories [1].

The Risk of Analog Swapping: Why 2-Methyl-1-nonen-3-one Cannot Be Replaced by Unbranched 1-Nonen-3-one or Other Alkenones


Despite a shared 1-alken-3-one core, substitution at the 2-position profoundly alters both olfactory potency and sensory character. The unbranched 1-nonen-3-one (CAS 24415-26-7) possesses an odor detection threshold of 8 pg/kg, making it one of the most potent aroma compounds known, with a distinct mushroom-like note [2]. In contrast, 2-methyl-1-nonen-3-one exhibits a detection threshold of 0.01 ppb (10,000 pg/kg) and delivers a fatty, waxy-green profile with chicken nuances [1]. This >1000-fold difference in threshold and a complete shift in odor quality mean that interchanging these two compounds would catastrophically alter a product's flavor profile, either overwhelming the matrix with a potent mushroom note or delivering insufficient savory impact. Similarly, other 1-alken-3-one homologs (e.g., 1-octen-3-one, 1-decen-3-one) follow a distinct structure-odor relationship where potency peaks at C9 [3], making the branched 2-methyl derivative a unique tool where a milder, fattier, and more meat-like character is required.

Quantitative Differentiation Evidence for 2-Methyl-1-nonen-3-one Versus Closest Analogs


Odor Detection Threshold: 2-Methyl-1-nonen-3-one Versus Unbranched 1-Nonen-3-one

The branched 2-methyl-1-nonen-3-one exhibits an odor detection threshold of 0.01 ppb, as reported in Fenaroli's Handbook [1]. In contrast, the unbranched analog, 1-nonen-3-one, displays an exceptionally low threshold of just 8 pg/kg (0.008 ppt), identified as one of the most potent aroma compounds characterized in food matrices [2]. This represents an approximately 1250-fold reduction in olfactory potency conferred by the single methyl substitution at the 2-position.

olfactory threshold structure-odor relationship flavor potency

Sensory Character Shift: Fatty, Waxy-Green, Chicken (2-Methyl) Versus Mushroom (Unbranched)

The taste characteristics of 2-methyl-1-nonen-3-one at 10 ppm are described as fatty, waxy-green, with distinct chicken nuances [1]. In contrast, the unbranched 1-nonen-3-one exhibits a mushroom-like aroma, as consistently reported across food matrices [2][3]. This shift from a fungal, earthy note to a lipid-rich, meat-like profile is a direct consequence of the 2-methyl substitution, altering the compound's interaction with olfactory receptors.

odor quality flavor descriptor sensory differentiation

Regulatory Use-Level Bandwidth: Distinct FEMA-Approved Dosing Ranges Across Food Categories

2-Methyl-1-nonen-3-one carries established FEMA GRAS use levels spanning 12 food categories with a dynamic range from 0.01 ppm (reconstituted vegetables, gravies) to 3.20 ppm (soups) [1]. In contrast, the unbranched 1-nonen-3-one (FEMA 3696) is used at significantly lower levels (typically ppb to low ppm) due to its extreme potency, with documented applications primarily in baked goods, cheese, and confectionery . This regulatory differentiation reflects the compounds' distinct potency and safety profiles, preventing a simple one-to-one substitution in formulated products.

FEMA GRAS use levels regulatory compliance food safety

Peak Potency in Homologous Series: 1-Nonen-3-one (C9) Identified as the Most Potent Unbranched 1-Alken-3-one

Among the homologous series of 1-alken-3-ones (C5–C13), the unbranched C9 compound, 1-nonen-3-one, was identified as the most potent, exhibiting a mushroom-like aroma [1]. The 2-methyl substitution on this C9 scaffold creates a branched analog (target compound) that deviates from this peak-potency trend, shifting both the threshold and odor quality. This establishes that the target compound is not a potency-optimized alkenone but rather a structurally tailored molecule designed for a distinct sensory niche: mild fatty-savory notes rather than intense mushroom character.

homologous series odor potency chain length effect

Priority Application Scenarios for 2-Methyl-1-nonen-3-one Based on Quantitative Differentiation Evidence


Savory and Poultry Flavor Formulations Requiring a Fatty, Chicken-Skin Nuance

Given its proven taste character of fatty, waxy-green with chicken nuances at 10 ppm [1], 2-methyl-1-nonen-3-one is the preferred choice over the mushroom-noted 1-nonen-3-one for building authentic roast chicken, chicken broth, and poultry seasoning flavors. Formulators can dose at FEMA-approved levels up to 3.20 ppm in soups and 0.38 ppm in seasonings [1], achieving robust savory impact without the risk of introducing an off-target fungal note.

Baked Goods and Snack Foods Where Mild, Lipid-Derived Warm Notes Are Desired

With FEMA-permitted use levels of 0.14 ppm (usual) in baked goods and 0.10–0.30 ppm in snack foods [1], the compound delivers subtle fatty-waxy undertones that enhance butter, shortening, and fried food profiles. The quantitative difference in threshold (>1000× less potent than 1-nonen-3-one [2][1]) means that inadvertent over-dosing is far less likely to result in an overwhelming mushroom odor, making it a safer choice for delicate baked product matrices.

Replacement of 1-Octen-3-one (Mushroom Alcohol) in Formulations Where a Non-Fungal Fatty Note Is Needed

While 1-octen-3-one and 1-nonen-3-one are classic mushroom aroma impact compounds [2][3], 2-methyl-1-nonen-3-one provides a structurally related but sensorially distinct alternative for applications where a lipid-oxidation note (fatty, waxy) is desired without the characteristic fungal character. This allows flavor houses to expand their palette of C8–C10 enones for savory top notes.

Structure-Odor Relationship Studies on Branched Versus Unbranched 1-Alken-3-ones

The compound serves as a key probe molecule for academic and industrial research programs investigating the effect of alpha-methyl branching on olfactory receptor activation. The documented potency drop from 8 pg/kg (unbranched C9) to 10,000 pg/kg (branched C10) [1][2], combined with the qualitative shift from mushroom to chicken/fatty, provides a well-characterized data point for computational odorant-receptor modeling and QSAR studies, as referenced in homologous series analyses [3].

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